methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate
Description
Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is a versatile small molecule scaffold with a molecular weight of 191.19 g/mol . It is known for its unique structure, which includes a cyclopenta[b]pyridine ring system. This compound is used in various research fields due to its potential biological and chemical properties .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 5-oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-3-2-6-7(11-8)4-5-9(6)12/h2-3H,4-5H2,1H3 |
InChI Key |
DROIISWLNLLMTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable pyridine derivative with a cyclopentanone derivative in the presence of a catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyridine derivatives .
Scientific Research Applications
Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate
- Methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate
Uniqueness
Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is unique due to its specific ring structure and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is a heterocyclic compound with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula : C10H9NO3
Molecular Weight : 189.18 g/mol
IUPAC Name : Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate
CAS Number : 1256833-90-5
The biological activity of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may act as an inhibitor of specific kinases involved in inflammatory pathways, potentially modulating cellular signaling and inflammatory responses.
Biological Activities
- Anti-inflammatory Activity :
-
Antioxidant Properties :
- The compound exhibits antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is beneficial for protecting cells from damage caused by reactive oxygen species (ROS).
-
Potential Anticancer Effects :
- Preliminary research suggests that methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate may possess anticancer properties by targeting specific signaling pathways involved in tumor growth and proliferation.
Case Studies
Several studies have explored the biological activity of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate:
- Inhibition of Inflammatory Kinases :
- Pharmacological Evaluation :
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- The synthesis of bicyclic pyridine derivatives typically involves multi-step reactions, including cyclization and esterification. For example, cyclopenta[c]pyridine analogs are synthesized via cyclocondensation of precursors like aminocyclopentanes with carbonyl compounds under reflux conditions . Key parameters include inert atmospheres (to prevent oxidation), solvent polarity (e.g., DMF for polar intermediates), and catalysts (e.g., Pd/C for hydrogenation steps). Yields are optimized by controlling temperature (80–120°C) and reaction time (12–24 hours) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify bicyclic ring conformation and ester group placement .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C10H9NO3) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection .
Q. How is the compound’s stability assessed under different storage conditions?
- Stability studies involve:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
- Light and Humidity Sensitivity Tests : Store at –20°C in amber vials with desiccants to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can reaction pathways be optimized to resolve low yields in the final cyclization step?
- Common bottlenecks include steric hindrance in bicyclic systems. Strategies:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves cyclization efficiency .
- Catalytic Systems : Use Lewis acids (e.g., ZnCl2) to activate carbonyl groups for intramolecular cyclization .
- Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry of reagents like POCl3 for ester activation .
Q. How do contradictory bioactivity results (e.g., enzyme inhibition vs. no activity) arise in studies, and how can they be resolved?
- Source of Contradictions :
- Impurity Artifacts : Trace solvents (e.g., DMSO) may interfere with assays; repurify via column chromatography .
- Assay Conditions : pH-dependent solubility (e.g., carboxylate protonation at physiological pH) affects ligand-receptor binding .
- Resolution :
- Validate activity with orthogonal assays (e.g., fluorescence quenching and SPR for enzyme kinetics) .
Q. What computational methods are used to predict the compound’s binding affinity to target proteins?
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2) using the compound’s 3D structure (generated via DFT optimization) .
- Molecular Dynamics Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
Q. How can regioselective functionalization of the cyclopenta[b]pyridine core be achieved for SAR studies?
- Directed C–H Activation : Use Pd(OAc)2 with directing groups (e.g., pyridine N-oxide) to install substituents at the 3- or 4-positions .
- Protecting Group Strategies : Temporarily block the ester group with tert-butyl to enable selective bromination at the 7-position .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Key Issues :
- Exothermic reactions causing decomposition; use jacketed reactors for temperature control .
- Purification bottlenecks; switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) .
Methodological Guidelines
-
Synthesis Protocol :
-
Bioactivity Testing :
- Enzyme Inhibition Assays : Use 10 µM compound in Tris-HCl buffer (pH 7.4) with NADPH cofactor; measure IC50 via spectrophotometry .
-
Data Reporting :
- Include Rf values (TLC), NMR chemical shifts (δ in ppm), and HRMS error margins (<5 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
